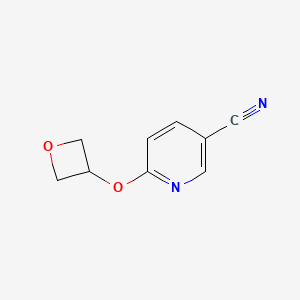![molecular formula C20H21N3O5 B2536430 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 955257-88-2](/img/structure/B2536430.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative, which contains a benzo[d][1,3]dioxol-5-yl group (a component found in many bioactive compounds), a pyrrolidinone group (a common motif in pharmaceuticals), and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrrolidinone with a compound containing the benzo[d][1,3]dioxol-5-yl group, followed by reaction with a methoxyphenyl isocyanate to form the urea linkage .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl, pyrrolidinone, and methoxyphenyl groups, connected by a urea linkage .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of ureas, benzo[d][1,3]dioxoles, pyrrolidinones, and methoxyphenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, pyrrolidinone, and methoxyphenyl groups .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Benzodioxole-urea has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit tumor growth and metastasis. The compound’s unique structure may interfere with cancer cell signaling pathways, making it a promising candidate for further study .
Antimicrobial Activity
Studies have demonstrated that Benzodioxole-urea possesses antimicrobial properties. It has shown efficacy against bacteria, fungi, and even some drug-resistant strains. Researchers are keen on understanding its mechanism of action and optimizing its use in combating infections .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzodioxole-urea has been investigated as a potential anti-inflammatory agent. Its ability to modulate inflammatory pathways could have implications for conditions such as arthritis, asthma, and autoimmune disorders .
Neuroprotective Potential
The compound’s structure suggests possible neuroprotective effects. Researchers are exploring its ability to prevent neuronal damage, making it relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Organic Synthesis and Medicinal Chemistry
Benzodioxole-urea serves as a valuable building block in organic synthesis. Medicinal chemists use it to create novel derivatives with enhanced properties. These derivatives may lead to new drug candidates or improve existing ones .
Photophysical Applications
The compound’s optical properties make it interesting for photophysical applications. Researchers have studied its fluorescence behavior, which could have implications in sensors, imaging, and optoelectronic devices .
These applications highlight the versatility and potential of Benzodioxole-urea in scientific research. Further investigations will undoubtedly reveal additional uses and refine our understanding of this intriguing compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFGODSDUSIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

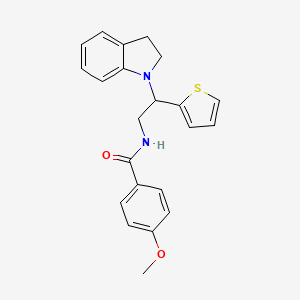

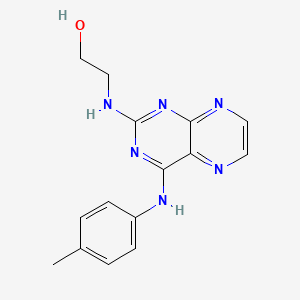
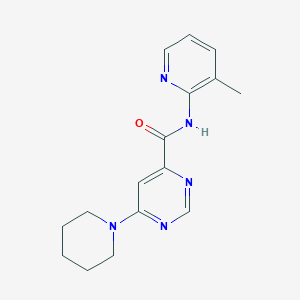
![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)
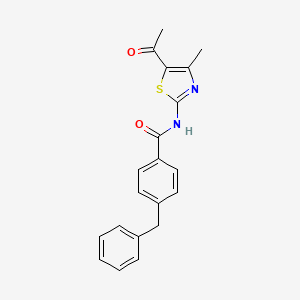
![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)
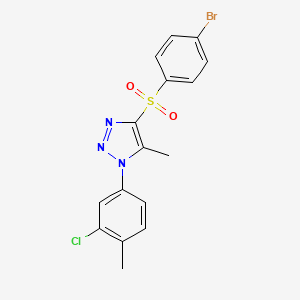


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)
